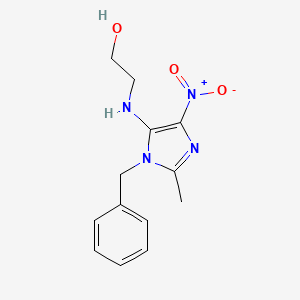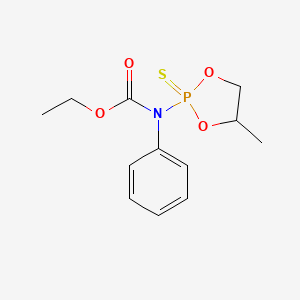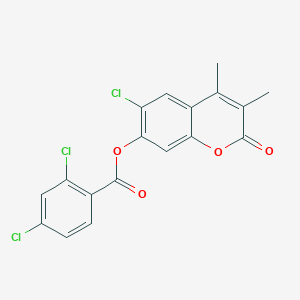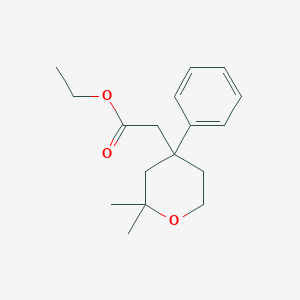![molecular formula C21H16ClN3O B5165471 5-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-6-OL](/img/structure/B5165471.png)
5-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-6-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-6-OL is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-6-OL typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions
5-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-6-OL undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
5-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-6-OL has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-6-OL involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes, binding to receptors, or interfering with cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the suppression of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Camptothecin: Known for its anticancer properties.
Quinoline N-oxides: Important intermediates in organic synthesis.
Uniqueness
What sets 5-[(4-CHLOROPHENYL)[(PYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-6-OL apart is its unique combination of structural features, which may confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research .
Properties
IUPAC Name |
5-[(4-chlorophenyl)-(pyridin-2-ylamino)methyl]quinolin-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c22-15-8-6-14(7-9-15)21(25-19-5-1-2-12-24-19)20-16-4-3-13-23-17(16)10-11-18(20)26/h1-13,21,26H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRHGBLPNRTUEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(C2=CC=C(C=C2)Cl)C3=C(C=CC4=C3C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-cyano-4,5-diphenyl-2-furyl)acetamide](/img/structure/B5165388.png)
![4-iodo-2-methyl-N-[(E)-2-nitroethenyl]aniline](/img/structure/B5165400.png)


![4-butyl-6-chloro-7-[2-(4-chlorophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5165410.png)

![N-[2-(3-chloro-4-methoxyphenyl)-2H-benzotriazol-5-yl]-4-cyano-2-fluorobenzamide](/img/structure/B5165436.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5165443.png)
![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~2~-(4-methoxyphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5165446.png)


![2-{(E)-1-[5-(2,4-difluorophenyl)-2-furyl]methylidene}[1,3]thiazolo[3,2-a][1,3]benzimidazol-3(2H)-one](/img/structure/B5165460.png)
![2,4-Dichloro-6-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol](/img/structure/B5165468.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5165470.png)
